molecular formula C8H4N2O B070099 Furo[2,3-c]pyridine-7-carbonitrile CAS No. 190957-75-6

Furo[2,3-c]pyridine-7-carbonitrile

Cat. No. B070099
M. Wt: 144.13 g/mol
InChI Key: MXQWOIGVAMHEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[2,3-c]pyridine-7-carbonitrile is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism Of Action

The mechanism of action of furo[2,3-c]pyridine-7-carbonitrile is not fully understood. However, some studies have suggested that this compound exerts its pharmacological activities by inhibiting specific enzymes or receptors involved in disease progression. For example, furo[2,3-c]pyridine-7-carbonitrile has been reported to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and cell proliferation.

Biochemical And Physiological Effects

Furo[2,3-c]pyridine-7-carbonitrile has been shown to exhibit various biochemical and physiological effects. For instance, this compound has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of microbial pathogens.

Advantages And Limitations For Lab Experiments

Furo[2,3-c]pyridine-7-carbonitrile has several advantages and limitations for lab experiments. One of the advantages is that this compound has a relatively simple chemical structure, which makes it easy to synthesize and modify. Additionally, this compound has shown promising pharmacological activities, which makes it an attractive drug candidate. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments to study its pharmacological activities.

Future Directions

The potential of furo[2,3-c]pyridine-7-carbonitrile as a drug candidate for the treatment of various diseases warrants further research. Some future directions for research include studying the structure-activity relationship of this compound, identifying its molecular targets, and optimizing its pharmacokinetic properties. Additionally, further research is needed to explore the therapeutic potential of this compound in preclinical and clinical settings.
In conclusion, furo[2,3-c]pyridine-7-carbonitrile is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied. Future research on this compound could lead to the development of novel drugs for the treatment of various diseases.

Synthesis Methods

Furo[2,3-c]pyridine-7-carbonitrile can be synthesized using different methods, including the Hantzsch reaction, the Gewald reaction, and the Povarov reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or a primary amine in the presence of a catalyst. The Gewald reaction involves the reaction of a β-ketoester with a thiocarbonyl compound in the presence of a base. The Povarov reaction involves the reaction of an aldehyde, aniline, and an alkene in the presence of a Lewis acid catalyst. The choice of the synthesis method depends on the availability of starting materials and the desired product yield.

Scientific Research Applications

Furo[2,3-c]pyridine-7-carbonitrile has been studied for its pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. Several studies have reported the potential of this compound as a promising drug candidate for the treatment of various diseases.

properties

IUPAC Name

furo[2,3-c]pyridine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-5-7-8-6(1-3-10-7)2-4-11-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQWOIGVAMHEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440627
Record name Furo[2,3-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-c]pyridine-7-carbonitrile

CAS RN

190957-75-6
Record name Furo[2,3-c]pyridine-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190957-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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